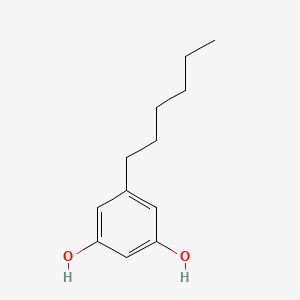

5-hexylbenzene-1,3-diol

概要

説明

5-Hexylbenzene-1,3-diol, also known as 5-hexylresorcinol, is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is a derivative of resorcinol and is characterized by the presence of a hexyl group attached to the benzene ring. This compound is used in various industries, including pharmaceuticals, food processing, and cosmetics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-hexylbenzene-1,3-diol typically involves a multi-step reaction process. One common method starts with 3,5-dimethoxybenzaldehyde as the precursor . The steps include:

Grignard Reaction: The reaction of 3,5-dimethoxybenzaldehyde with a Grignard reagent (e.g., methylmagnesium iodide) in diethyl ether under reflux conditions.

Hydrogenation: The intermediate product is then subjected to hydrogenation using concentrated sulfuric acid and 10% palladium on carbon (Pd-C) in ethyl acetate at ambient temperature.

Demethylation: The final step involves demethylation using sodium iodide and chlorotrimethylsilane in acetonitrile under heating conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

化学反応の分析

Acid-Catalyzed Condensation with Terpene Derivatives

5-Hexylbenzene-1,3-diol serves as a critical precursor in synthesizing cannabinoid analogs through acid-catalyzed condensation. This reaction is central to producing cannabidiol (CBD) and tetrahydrocannabinol (THC) homologs.

Reaction Conditions

| Component | Details |

|---|---|

| Reactants | This compound, (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol |

| Catalyst | p-Toluenesulfonic acid (pTSA) |

| Solvent | Anhydrous dichloromethane (DCM) |

| Temperature | Room temperature |

| Monitoring | HPLC-UV/Vis at 220 nm |

Mechanism and Outcomes

-

Primary Reaction : The phenolic hydroxyl groups of 5-HBD undergo condensation with the cyclohexenol derivative, forming a C–C bond between the resorcinol core and the terpene moiety.

-

Time-Dependent Products :

-

Side Reactions : Prolonged conditions risk Δ⁹-THCH isomerization to Δ⁸-THCH, though this is suppressed by optimized reaction quenching .

Analytical Data

-

Optical Rotation : Synthetic (−)-trans-CBDH and Δ⁹-THCH exhibit [α]D²⁰ = −146° and −166°, respectively (chloroform) .

-

Yield : ~50% conversion to Δ⁹-THCH after 2 h, with no detectable Δ⁸-THCH byproducts .

Demethylation of Methoxy Precursors

While not a reaction of 5-HBD itself, its synthesis from 1-hexyl-3,5-dimethoxybenzene via demethylation highlights the compound’s relationship to protected derivatives:

Demethylation Protocol

| Parameter | Value |

|---|---|

| Reagent | Boron tribromide (BBr₃) |

| Solvent | Anhydrous DCM |

| Temperature | −15°C (initial), progressing to room temperature |

| Yield | 99% |

This step underscores the lability of methoxy groups under strong Lewis acid conditions, generating the active diol .

Structural Influences on Reactivity

The hexyl side chain and hydroxyl positioning confer unique reactivity:

-

Electrophilic Substitution : The para-positions to hydroxyl groups are activated for electrophilic aromatic substitution, though specific examples (e.g., nitration, halogenation) are not detailed in the literature reviewed.

-

Coordination Chemistry : The diol structure may participate in metal complexation, though experimental evidence remains unexplored in available studies.

Stability and Side Reactions

-

Thermal Stability : The compound remains stable below its boiling point (327.8°C), with no reported decomposition under standard laboratory conditions .

-

Competitive Pathways : In rhodium-catalyzed systems, 5-HBD derivatives may undergo side reactions (e.g., decarbonylation) if competing substrates are present .

科学的研究の応用

Scientific Research Applications

5-Hexylbenzene-1,3-diol has been investigated for its potential uses in several areas:

Organic Synthesis

- Intermediate in Organic Chemistry : It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are utilized in the production of pharmaceuticals and agrochemicals .

Biological Applications

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for use in medicinal formulations .

- Skin Lightening Agent : The compound inhibits tyrosinase activity, which reduces melanin production in melanocytes. This property is exploited in cosmetic formulations aimed at skin lightening .

Pharmaceutical Uses

- Inactive Ingredient in Medications : It is used for its antimicrobial and anti-inflammatory effects in topical creams and lotions .

- Potential Therapeutic Agent : Studies suggest that it may play a role in treating conditions related to oxidative stress due to its antioxidant properties.

Industrial Applications

- Food Processing : The compound is utilized as a preservative to prevent spoilage and maintain the quality of food products .

- Cosmetics : It is incorporated into cosmetic products for its antiseptic properties and ability to enhance skin appearance .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition of growth, indicating its potential as a natural preservative in food and cosmetic products.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Case Study 2: Skin Lightening Effects

In a clinical trial assessing the efficacy of skin lightening agents, participants using a cream containing this compound showed a noticeable reduction in skin pigmentation after eight weeks of application. The study concluded that the compound could be an effective alternative to hydroquinone.

| Parameter | Baseline | After 8 Weeks |

|---|---|---|

| Melanin Index | 0.45 | 0.30 |

| Patient Satisfaction (%) | 75% | 90% |

作用機序

The mechanism of action of 5-hexylbenzene-1,3-diol involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. It is believed to block voltage-gated neuronal sodium channels, inhibiting the initiation and conduction of nerve impulses, which provides its local anesthetic effect . This compound also exhibits anti-inflammatory properties by modulating inflammatory pathways .

類似化合物との比較

Similar Compounds

Resorcinol: A parent compound with similar antimicrobial properties but lacks the hexyl group.

Hexylresorcinol: Another name for 5-hexylbenzene-1,3-diol, emphasizing its resorcinol derivative nature.

Phenol: A simpler aromatic compound with hydroxyl groups, used for its antiseptic properties.

Uniqueness

This compound is unique due to the presence of the hexyl group, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature contributes to its effectiveness as an antimicrobial and anti-inflammatory agent .

生物活性

5-Hexylbenzene-1,3-diol, also known as 5-hexylresorcinol, is an organic compound notable for its diverse biological activities, particularly its antibacterial properties . This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H18O2

- Molecular Weight : 194.27 g/mol

- Structure : Characterized by a hexyl group attached to a resorcinol moiety.

Biological Activity

This compound exhibits significant biological activities, primarily as an antibacterial agent. Its efficacy against various microorganisms has been documented in several studies.

Antibacterial Properties

Research indicates that this compound possesses potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been reported as follows:

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 20-50 |

| Mycobacterium smegmatis | 70 |

| Pseudomonas fluorescens | Not specified |

The compound has been shown to enhance the bactericidal action of common antibiotics when used in combination therapies .

In Vivo Studies

In a series of studies involving B6C3F1 mice, the administration of 4-hexylresorcinol (a close analog) demonstrated varying degrees of toxicity and biological responses:

- 16-Day Oral Gavage Study : Mice were administered doses ranging from 0 to 500 mg/kg body weight. No significant treatment-related effects were observed at lower doses; however, mortality was noted at the highest dose .

- 13-Week Oral Study : Similar dosing led to slight reductions in mean body weights at higher doses but did not result in significant clinical signs or severe toxicity .

The antibacterial mechanism of this compound is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. The compound's structural properties enhance its interaction with bacterial membranes, making it a candidate for further therapeutic applications .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Wittig Reaction : Involves the reaction of triphenylphosphonium bromide with valeraldehyde followed by hydrogenation.

- Demethylation : The final step typically involves demethylation using boron tribromide in anhydrous conditions to yield the desired compound in high yield .

Applications

Given its antibacterial properties, this compound is being explored for applications in pharmaceuticals and cosmetics. Its potential as an adjuvant in antibiotic therapies is particularly promising due to its ability to enhance the efficacy of existing treatments while potentially reducing the required dosages of antibiotics .

特性

IUPAC Name |

5-hexylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9,13-14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECRVULUEJSGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282965 | |

| Record name | 1,3-Benzenediol, 5-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-20-3 | |

| Record name | 1, 5-hexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。